molecular formula C9H10Br2O B3243533 1,3-Bibromo-5-propoxybenzene CAS No. 1579943-29-5

1,3-Bibromo-5-propoxybenzene

Cat. No.: B3243533
CAS No.: 1579943-29-5
M. Wt: 293.98 g/mol
InChI Key: CVVSSGGZBPDVCC-UHFFFAOYSA-N
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Description

1,3-Bibromo-5-propoxybenzene is an organic compound with the molecular formula C9H10Br2O. It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 3 positions, and a propoxy group is substituted at the 5 position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bibromo-5-propoxybenzene can be synthesized through a multi-step process involving the bromination of 5-propoxybenzene. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Bibromo-5-propoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Coupling Reactions: Reagents include boronic acids, palladium catalysts, and bases like potassium carbonate.

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.

    Coupling Reactions: Products include biaryl compounds with extended aromatic systems.

Scientific Research Applications

1,3-Bibromo-5-propoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of biological pathways and interactions involving halogenated aromatic compounds.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Bibromo-5-propoxybenzene involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms and the propoxy group. These functional groups allow it to interact with other molecules and form new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dibromo-5-methoxybenzene: Similar structure with a methoxy group instead of a propoxy group.

    1,3-Dibromo-5-ethoxybenzene: Similar structure with an ethoxy group instead of a propoxy group.

    1,3-Dibromo-5-butoxybenzene: Similar structure with a butoxy group instead of a propoxy group.

Uniqueness

1,3-Bibromo-5-propoxybenzene is unique due to the specific positioning of the bromine atoms and the propoxy group, which confer distinct chemical properties and reactivity. The propoxy group provides a balance between hydrophobicity and reactivity, making it suitable for various applications in research and industry.

Properties

IUPAC Name

1,3-dibromo-5-propoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2O/c1-2-3-12-9-5-7(10)4-8(11)6-9/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVSSGGZBPDVCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=CC(=C1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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